Butyrophenone, 4-(4-phenylpiperazinyl)-3',4',5'-trimethoxy-, dihydrochloride
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Overview
Description
Butyrophenone, 4-(4-phenylpiperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is a chemical compound known for its significant pharmacological properties This compound is a derivative of butyrophenone and is characterized by the presence of a phenylpiperazine moiety and trimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyrophenone, 4-(4-phenylpiperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-phenylpiperazine with 3’,4’,5’-trimethoxybenzoyl chloride under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions, including reduction and halogenation, to yield the final dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Butyrophenone, 4-(4-phenylpiperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Butyrophenone, 4-(4-phenylpiperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling and physiological responses. The exact pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Haloperidol: A well-known butyrophenone derivative used as an antipsychotic agent.
Chlorpromazine: Another antipsychotic with a similar structure but different pharmacological profile.
Uniqueness
Butyrophenone, 4-(4-phenylpiperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its trimethoxy substitution pattern and phenylpiperazine moiety differentiate it from other butyrophenone derivatives, potentially leading to unique therapeutic effects and applications.
Properties
CAS No. |
17755-84-9 |
---|---|
Molecular Formula |
C23H32Cl2N2O4 |
Molecular Weight |
471.4 g/mol |
IUPAC Name |
4-(4-phenylpiperazin-1-yl)-1-(3,4,5-trimethoxyphenyl)butan-1-one;dihydrochloride |
InChI |
InChI=1S/C23H30N2O4.2ClH/c1-27-21-16-18(17-22(28-2)23(21)29-3)20(26)10-7-11-24-12-14-25(15-13-24)19-8-5-4-6-9-19;;/h4-6,8-9,16-17H,7,10-15H2,1-3H3;2*1H |
InChI Key |
ZKLBPVHJWZLLHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CCCN2CCN(CC2)C3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
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